molecular formula C19H22N2O5S B5321520 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide

Cat. No. B5321520
M. Wt: 390.5 g/mol
InChI Key: PRZFTCQMFMFYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MLN8054 and is a selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells. MLN8054 has shown potential as an anti-cancer agent and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

MLN8054 works by selectively inhibiting Aurora A kinase, a protein that plays a critical role in cell division. Aurora A kinase is overexpressed in many cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis. MLN8054 has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and enhance the efficacy of chemotherapy drugs. MLN8054 has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to promote the survival of neurons.

Advantages and Limitations for Lab Experiments

MLN8054 has several advantages for lab experiments. It is a selective inhibitor of Aurora A kinase, making it a useful tool for studying the role of this protein in cell division and cancer. Additionally, MLN8054 has been extensively studied, and its mechanism of action is well understood. However, MLN8054 also has some limitations. It is not a clinically approved drug, and its effects in vivo are not well understood. Additionally, MLN8054 can be toxic to normal cells at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MLN8054. One area of interest is the development of MLN8054 analogs with improved pharmacokinetic properties. Additionally, MLN8054 could be studied in combination with other drugs to enhance its efficacy. Finally, the potential use of MLN8054 in treating neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis of MLN8054 involves several steps, including the reaction of 2-methylbenzoyl chloride with 2-aminopyridine to form N-(2-pyridyl)-2-methylbenzamide. This intermediate is then reacted with 2-methoxy-5-(4-morpholinylsulfonyl)aniline to form MLN8054.

Scientific Research Applications

MLN8054 has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, inhibiting the growth of cancer cells in vitro and in vivo. MLN8054 has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. Additionally, MLN8054 has been studied for its potential use in treating neurodegenerative diseases.

properties

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-5-3-4-6-16(14)19(22)20-17-13-15(7-8-18(17)25-2)27(23,24)21-9-11-26-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFTCQMFMFYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.